molecular formula C16H15ClN2O2 B14725904 2-(4-Chlorophenyl)-3-phenylbutanediamide CAS No. 5468-17-7

2-(4-Chlorophenyl)-3-phenylbutanediamide

Cat. No.: B14725904
CAS No.: 5468-17-7
M. Wt: 302.75 g/mol
InChI Key: AZDOZGYXOAOENF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-phenylbutanediamide is an organic compound that features a chlorophenyl group and a phenyl group attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-phenylbutanediamide typically involves the reaction of 4-chloroaniline with phenylacetic acid derivatives under specific conditions. One common method includes the use of microwave-assisted synthesis, which involves reacting 4-chloroaniline with phenylacetic acid in the presence of a catalyst and solvent, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-phenylbutanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-3-phenylbutanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-phenylbutanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to DNA or proteins, altering their function and leading to cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3-phenylbutanediamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a phenyl group on a butanediamide backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5468-17-7

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-phenylbutanediamide

InChI

InChI=1S/C16H15ClN2O2/c17-12-8-6-11(7-9-12)14(16(19)21)13(15(18)20)10-4-2-1-3-5-10/h1-9,13-14H,(H2,18,20)(H2,19,21)

InChI Key

AZDOZGYXOAOENF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Cl)C(=O)N)C(=O)N

Origin of Product

United States

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